(3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride
Overview
Description
“(3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride” is a chemical compound with the molecular formula C10H14Cl2N2O2 and a molecular weight of 265.14 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyridine ring, which is a six-membered ring with two nitrogen atoms. The carboxylic acid group is attached to the pyrrolidine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the search results .Scientific Research Applications
Intercalating Nucleic Acids
Researchers Filichev and Pedersen (2003) synthesized a derivative from the pyrrolidin-3-ol and pyrrolidin-3-ol framework, which, when incorporated into oligodeoxynucleotides, formed an intercalating nucleic acid (INA). This modification led to a slight destabilization of the INA-DNA duplex but strongly destabilized the INA-RNA duplex, indicating a potential application in regulating nucleic acid interactions (Filichev & Pedersen, 2003).
Inhibitors of Purine Nucleoside Phosphorylase
A study by Rejman et al. (2012) synthesized a series of pyrrolidine nucleotides as potential inhibitors of purine nucleoside phosphorylase (PNP), with two compounds showing nanomolar competitive inhibition. This suggests the compound's framework can be tailored for potent enzyme inhibition, contributing to the development of therapeutic agents (Rejman et al., 2012).
Catalytic Organic Reactions
Sano et al. (2006) reported on the use of a related pyrrolidine catalyst in the deconjugative esterification of 2-cyclohexylideneacetic acids. The study highlights the compound's role in facilitating organic transformations, which could be useful in the synthesis of complex organic molecules (Sano et al., 2006).
Factor Xa Inhibitor Development
Anselm et al. (2010) explored a series of pyrrolidine-3,4-dicarboxylic acid amides, including a clinical candidate with excellent selectivity and pharmacokinetic properties. The research underscores the potential of derivatives in developing antithrombotic agents (Anselm et al., 2010).
Neuraminidase Inhibitors
Wang et al. (2001) discovered a potent inhibitor of influenza neuraminidase, showcasing the application of the compound's framework in antiviral drug development. The study provides insights into designing inhibitors targeting viral enzymes (Wang et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3R,4S)-4-pyridin-3-ylpyrrolidine-3-carboxylic acid;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.2ClH/c13-10(14)9-6-12-5-8(9)7-2-1-3-11-4-7;;/h1-4,8-9,12H,5-6H2,(H,13,14);2*1H/t8-,9+;;/m1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOJJVPPUGBZND-BPRGXCPLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CN=CC=C2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CN=CC=C2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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